Carboxylesterase (CES) Inhibition Profile: Target Compound Shows Negligible Activity Against CE1 and CE2, Minimizing Off-Target Metabolic Liability
In human liver microsome assays conducted by the Dalian Institute of Chemical Physics and curated in BindingDB, the target compound (indexed as BDBM50154557) exhibited IC50 values exceeding 100,000 nM for both CE1 and CE2 [1]. By comparison, the known CE1 inhibitor BDBM50130915 (a phosphate ester) displayed an IC50 of 140 nM for CE1 and 6,110 nM for CE2 in the same assay system [2]. This >700-fold differential in CE1 potency and >15-fold difference in CE2 potency indicates that the target benzothiazole carboxamide is essentially devoid of carboxylesterase inhibitory activity, a property that may reduce the risk of drug–drug interactions via CES-mediated pathways.
| Evidence Dimension | Inhibition of human carboxylesterase 1 (CE1) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | BDBM50130915 (CHEMBL1231178): IC50 = 140 nM |
| Quantified Difference | >714-fold weaker CE1 inhibition |
| Conditions | Human liver microsomes, 2-(2-benzoyl-3-methoxyphenyl)benzothiazole substrate, 10 min preincubation |
Why This Matters
Low CES inhibition minimizes the risk of metabolic interference with ester- or amide-containing co-administered compounds, making this scaffold attractive for combination therapy or probe design.
- [1] BindingDB. BDBM50154557 (indexed as Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate). IC50 > 1.00E+5 nM for CE1 and CE2. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50154557. Note: ChEMBL cross-reference (CHEMBL3775481) appears to correspond to a different scaffold; confirm structural identity independently. View Source
- [2] BindingDB. BDBM50130915 (CHEMBL1231178). IC50 = 140 nM (CE1) and 6,110 nM (CE2). https://bindingdb.org. View Source
